molecular formula C5H11ClN4 B1471206 4-Azidopiperidine hydrochloride CAS No. 852030-95-6

4-Azidopiperidine hydrochloride

Cat. No.: B1471206
CAS No.: 852030-95-6
M. Wt: 162.62 g/mol
InChI Key: VWCOBSROGHKKEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azidopiperidine hydrochloride typically involves the introduction of an azide group into the piperidine ring. One common method is the nucleophilic substitution reaction where a halogenated piperidine derivative reacts with sodium azide under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar nucleophilic substitution methods. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-Azidopiperidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Staudinger Reduction: Typically involves the use of triphenylphosphine (PPh3) in an organic solvent like tetrahydrofuran (THF) at room temperature.

    Click Chemistry: Often employs copper(I) catalysts in the presence of alkyne-containing compounds under mild conditions.

Major Products Formed

    Primary Amine: Formed from the reduction of the azide group.

    Triazole Derivatives: Formed through click chemistry reactions with alkynes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azidopiperidine hydrochloride is unique due to its azide group, which provides distinct reactivity compared to other piperidine derivatives. This reactivity allows for specific applications in click chemistry and bioconjugation that are not possible with other similar compounds.

Properties

IUPAC Name

4-azidopiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c6-9-8-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCOBSROGHKKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N=[N+]=[N-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852030-95-6
Record name 4-azidopiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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